Ethyl acrylate methyl methacrylate copolymer (CAS 9010-88-2), commonly procured as a 30% or 40% aqueous dispersion (e.g., Eudragit® NE 30 D), is a neutral, non-ionic poly(meth)acrylate ester copolymer. In pharmaceutical and industrial coating applications, it functions as a water-insoluble, swellable film former. Unlike ionic polymethacrylates, this neutral 2:1 copolymer of ethyl acrylate and methyl methacrylate delivers pH-independent permeability, making it a foundational excipient for sustained-release matrix tablets and multiparticulate systems. Its ultra-low glass transition temperature allows for direct film formation at room temperature, distinguishing it from rigid cellulosic and cationic acrylic alternatives [1].
Substituting this neutral copolymer with standard sustained-release alternatives like ethylcellulose (EC) or ammonio methacrylate copolymers (e.g., Eudragit RS/RL) introduces severe process and performance liabilities. Cellulosic and cationic acrylic polymers possess high glass transition temperatures (Tg > 50 °C), necessitating the addition of 10–25% w/w plasticizers to prevent film brittleness. During storage, these plasticizers can leach or crystallize, causing catastrophic changes in film permeability, elongation, and drug release kinetics. Furthermore, substituting with anionic grades (e.g., Eudragit L) shifts the release mechanism from pH-independent diffusion to pH-dependent dissolution, destroying the continuous zero-order or sustained-release profile required for gastrointestinal transit [1].
CAS 9010-88-2 exhibits an exceptionally low glass transition temperature (Tg) compared to structurally related cationic polymethacrylates. While Eudragit RS 30 D and RL 30 D have a Tg of approximately 55 °C and require 10-25% plasticizer to form continuous films, the neutral ethyl acrylate methyl methacrylate copolymer has a Tg of -8 °C. This allows it to coalesce into a highly flexible film at room temperature without any plasticizer addition, eliminating the risk of plasticizer migration or leaching during long-term storage [1].
| Evidence Dimension | Glass Transition Temperature (Tg) and Plasticizer Requirement |
| Target Compound Data | Tg = -8 °C; 0% plasticizer required |
| Comparator Or Baseline | Eudragit RS 30 D (Tg = 55 °C; 10-25% plasticizer required) |
| Quantified Difference | 63 °C lower Tg, completely eliminating the need for formulation plasticizers. |
| Conditions | Thermal analysis of free films via Differential Scanning Calorimetry (DSC) |
Procuring a plasticizer-free film former simplifies formulation, reduces raw material costs, and prevents storage-induced instability caused by plasticizer leaching.
When formulating coated pellets that must withstand the mechanical stress of tableting, film elasticity is a critical procurement metric. Polymeric films prepared from CAS 9010-88-2 demonstrate remarkable flexibility, achieving an elongation at break of approximately 200%. In contrast, traditional cellulosic polymers like ethylcellulose are highly brittle, and even plasticized blends of Eudragit RS/RL show significantly lower elongation (often dropping below 40% after storage at 40 °C). The high elasticity of the neutral copolymer prevents the functional coating from rupturing under compression forces [1].
| Evidence Dimension | Elongation at break (%) |
| Target Compound Data | ~200% elongation at break |
| Comparator Or Baseline | Ethylcellulose / Surelease (highly brittle, low elongation) or plasticized RS 30 D (<40% after storage) |
| Quantified Difference | >5x higher elongation at break compared to standard unplasticized cellulosic baselines. |
| Conditions | Dynamic mechanical analysis of dry and wet polymeric films |
High elasticity ensures that functional sustained-release coatings remain intact when coated pellets are compressed into final tablet forms, preventing dose dumping.
The neutral, non-ionic structure of poly(ethyl acrylate-co-methyl methacrylate) ensures that its swelling and permeability remain constant across the entire physiological pH range. Unlike anionic methacrylic acid copolymers (e.g., Eudragit L 30 D-55), which dissolve rapidly above pH 5.5, CAS 9010-88-2 remains water-insoluble but permeable from pH 1.0 to 8.0. This guarantees a predictable, diffusion-controlled drug release profile that is unaffected by variations in patient gastric emptying or intestinal pH [1].
| Evidence Dimension | Solubility and Permeability vs. pH |
| Target Compound Data | Insoluble, swellable, and permeable across pH 1.0 - 8.0 |
| Comparator Or Baseline | Eudragit L 30 D-55 (Dissolves completely at pH > 5.5) |
| Quantified Difference | 100% maintenance of matrix integrity in alkaline environments where anionic comparators dissolve. |
| Conditions | In vitro dissolution testing across simulated gastric and intestinal fluids |
Essential for procuring a reliable matrix former for 12- to 24-hour sustained-release formulations that must traverse the entire gastrointestinal tract.
Because of its >200% elongation at break, CAS 9010-88-2 is the optimal choice for coating drug-loaded pellets that will subsequently be compressed into tablets. The high elasticity ensures the sustained-release membrane does not fracture under tableting shear forces, preventing catastrophic dose dumping [1].
Due to its ultra-low Tg (-8 °C), this copolymer is selected to formulate stable aqueous coating systems without the addition of plasticizers. This avoids the long-term physical instability, tackiness, and permeability shifts associated with plasticizer migration commonly seen in cellulosic or cationic acrylic films [1].
Utilizing the pH-independent swelling and low permeability of the neutral copolymer, formulators procure this material to control the release of highly water-soluble drugs over 12-24 hours, ensuring consistent diffusion regardless of gastrointestinal pH variations [1].
Irritant